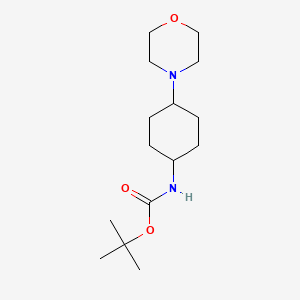

tert-Butyl (trans-4-morpholinocyclohexyl)carbamate

Descripción general

Descripción

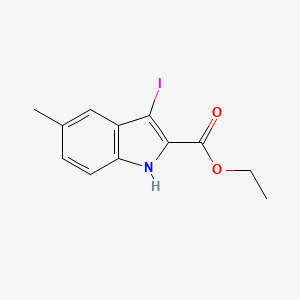

Tert-Butyl (trans-4-morpholinocyclohexyl)carbamate is a chemical compound with the CAS Number: 558442-96-9 and a molecular weight of 284.4 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate involves the reaction of tert-butyl N-(trans-4-aminocyclohexyl) carbamate with bis(2-bromoethyl) ether in the presence of triethylamine . The reaction is carried out in N,N-dimethylformamide at 70°C for 6 hours . The product is then purified by silica gel column chromatography .Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl ((1r,4r)-4-morpholinocyclohexyl)carbamate . The InChI code is 1S/C15H28N2O3/c1-15(2,3)20-14(18)16-12-4-6-13(7-5-12)17-8-10-19-11-9-17/h12-13H,4-11H2,1-3H3,(H,16,18)/t12-,13- .Physical And Chemical Properties Analysis

Tert-Butyl (trans-4-morpholinocyclohexyl)carbamate is a solid at room temperature . It has a molecular weight of 284.39 . The compound has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor of various cytochrome P450 enzymes . The compound has a Log Po/w (iLOGP) of 3.34 .Aplicaciones Científicas De Investigación

Amine Protection in Organic Synthesis

- Safety-Catch Nitrogen Protecting Group: The 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group, developed as a novel safety-catch amine protection, can be activated and then cleaved effectively under mild conditions. This method demonstrates selectivity for removing the BrPhF group in the presence of tert-butyl esters and carbamates (Surprenant & Lubell, 2006).

Intermediate in Synthesis of Biologically Active Compounds

- Synthesis of Carbocyclic Analogs: The compound serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution pattern, which is crucial for this synthesis (Ober et al., 2004).

- Partial Agonist in Neuropsychiatric Disorder Treatment: A study on biased agonism at the dopamine D2 receptor (D2R) includes this compound as a partial agonist. This research is significant for developing treatments for neuropsychiatric disorders like schizophrenia (Shonberg et al., 2013).

Chemical Synthesis and Characterization

- Synthesis and Reactions: Studies on the synthesis, reactions, and structural features of related carbamates have been conducted, showing the versatility and application in different organic syntheses (Haufe et al., 2002).

Deprotection in Organic Synthesis

- Deprotection of Carbamates: Aqueous phosphoric acid has been identified as an effective reagent for deprotecting tert-butyl carbamates, among other groups. This method is noted for its mildness and high selectivity, preserving the stereochemical integrity of the substrates (Li et al., 2006).

Synthesis of Chiral Compounds

- Enzymatic Kinetic Resolution: The compound has been used in the enzymatic kinetic resolution of related carbamates, highlighting its role in producing chiral organoselenanes and organotelluranes, which are crucial in various synthetic applications (Piovan et al., 2011).

Safety And Hazards

The compound has a hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (rinse mouth) .

Propiedades

IUPAC Name |

tert-butyl N-(4-morpholin-4-ylcyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)16-12-4-6-13(7-5-12)17-8-10-19-11-9-17/h12-13H,4-11H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRDSMIEBGWQHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (trans-4-morpholinocyclohexyl)carbamate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-yl]carbamate](/img/structure/B1442213.png)

![Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1442219.png)

![5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1442223.png)